Cytidine 3'-monophosphate

Description

3'-CMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cytidine 3'-monophosphate is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.

Cytidine (dihydrogen phosphate). A cytosine nucleotide containing one phosphate group esterified to the sugar moiety in the 2', 3' or 5' position.

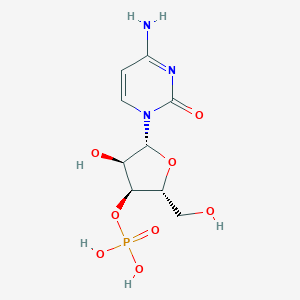

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOOPKANIPLQPU-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004260 | |

| Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-52-6 | |

| Record name | 3′-CMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Cytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine 3'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 3'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-CYTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZL5I6D4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine 3'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Cytidine 3'-Monophosphate in the Landscape of RNA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine (B196190) 3'-monophosphate (3'-CMP), a ribonucleotide generated during RNA degradation, is increasingly recognized for its role as a key intermediate and potential regulatory molecule in RNA metabolism. Arising primarily from the cleavage of RNA by specific ribonucleases, 3'-CMP stands at a critical juncture, influencing the delicate balance between RNA turnover and stability. Its function extends beyond being a mere breakdown product; it actively participates in feedback inhibition of the very enzymes that produce it, thereby modulating the rate of RNA decay. Furthermore, 3'-CMP serves as a substrate for 3'-nucleotidases, which dephosphorylate it to cytidine, channeling it back into nucleotide salvage pathways. This technical guide provides a comprehensive overview of the core functions of Cytidine 3'-monophosphate in RNA metabolism, detailing its enzymatic production and degradation, its role as a modulator of ribonuclease activity, and its involvement in RNA repair pathways. We present quantitative data on relevant enzymatic activities, detailed experimental protocols for the analysis of 3'-CMP and related enzymes, and visualizations of the key metabolic and regulatory pathways. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of 3'-CMP's significance, paving the way for new avenues of investigation and therapeutic intervention.

Introduction

The metabolism of ribonucleic acid (RNA) is a dynamic and tightly regulated process, central to the expression of genetic information and the maintenance of cellular homeostasis. The life cycle of an RNA molecule, from its synthesis to its eventual degradation, is governed by a complex interplay of enzymes and regulatory factors. Within this intricate network, small molecules derived from RNA turnover can themselves play significant roles. This compound (3'-CMP) is one such molecule, a ribonucleoside monophosphate that emerges as a direct product of RNA cleavage. While often viewed as a simple byproduct of RNA degradation, a closer examination reveals a more nuanced role for 3'-CMP in the broader context of RNA metabolism. This guide delves into the multifaceted functions of 3'-CMP, exploring its generation, its fate within the cell, and its capacity to influence key enzymatic processes that dictate RNA stability and turnover.

The Metabolic Hub: Production and Fate of 3'-CMP

This compound is primarily generated through the endonucleolytic cleavage of RNA by various ribonucleases (RNases). A key mechanism involves the formation of a 2',3'-cyclic cytidine monophosphate (2',3'-cCMP) intermediate, which is subsequently hydrolyzed to either 3'-CMP or 2'-CMP.

2.1. Enzymatic Production of 3'-CMP

The principal enzymes responsible for the generation of 3'-CMP are members of the RNase A superfamily. These enzymes catalyze the cleavage of the phosphodiester bond on the 3' side of pyrimidine (B1678525) residues, proceeding through a transesterification reaction that results in the 2',3'-cyclic intermediate. This intermediate is then hydrolyzed to the 3'-monophosphate product.[1]

2.2. Degradation of 3'-CMP

Once produced, 3'-CMP can be dephosphorylated by 3'-nucleotidases to yield cytidine.[1] This reaction is a critical step in the nucleotide salvage pathway, allowing the cell to recycle the nucleoside for the synthesis of new nucleic acids.

The central role of 3'-CMP as an intermediate in RNA catabolism is depicted in the following workflow:

References

An In-depth Technical Guide to Cytidine 3'-monophosphate and Cytidine 5'-monophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the structural, physicochemical, and biological properties of cytidine (B196190) 3'-monophosphate (3'-CMP) and cytidine 5'-monophosphate (5'-CMP). Detailed experimental protocols for their analysis and synthesis are provided, along with visual representations of their core structures and metabolic pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Structural Differences

Cytidine 3'-monophosphate and cytidine 5'-monophosphate are structural isomers, differing only in the position of the phosphate (B84403) group on the ribose sugar moiety. In 3'-CMP, the phosphate group is esterified to the 3'-hydroxyl group of the ribose, whereas in 5'-CMP, it is attached to the 5'-hydroxyl group. This seemingly minor structural variance leads to significant differences in their biological roles and metabolic fates.

An In-depth Technical Guide to the Intracellular Concentration of Free Cytidine 3'-Monophosphate (3'-CMP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the intracellular concentration of free Cytidine (B196190) 3'-Monophosphate (3'-CMP), its metabolic context, and methodologies for its quantification. This document is intended to serve as a valuable resource for researchers in cellular metabolism, signaling, and drug development.

Introduction to Cytidine 3'-Monophosphate (3'-CMP)

This compound (3'-CMP) is a ribonucleotide consisting of a cytosine base, a ribose sugar, and a single phosphate (B84403) group attached to the 3' position of the ribose. It is an isomer of the more commonly studied Cytidine 5'-monophosphate (5'-CMP), a primary building block of RNA. While less abundant, 3'-CMP plays a role in nucleotide metabolism, primarily as a product of RNA degradation. Understanding its intracellular concentration is crucial for elucidating its precise physiological functions and its potential as a biomarker or therapeutic target.

Intracellular Concentration of 3'-CMP

Quantitative data on the specific intracellular concentration of free 3'-CMP is not extensively reported in the literature, making it a challenging parameter to define across different cell types and conditions. However, information on the concentration of the related cyclic nucleotide, Cytidine 3',5'-monophosphate (cyclic CMP), has been determined in various rat tissues.

Table 1: Intracellular Concentration of Cytidine 3',5'-Cyclic Monophosphate in Rat Tissues

| Tissue | Concentration (pmol/g wet weight) |

| Various Rat Tissues | 0.24 - 0.51[1] |

Note: This data is for Cytidine 3',5'-cyclic monophosphate, not free 3'-CMP. The concentration of free 3'-CMP is likely to differ and is dependent on the rates of RNA turnover and the activity of specific nucleases and phosphatases.

Metabolic Pathways of 3'-CMP

The metabolism of 3'-CMP is intrinsically linked to RNA turnover. It is primarily generated through the enzymatic hydrolysis of RNA and the intermediate cytidine 2',3'-cyclic monophosphate.

Synthesis of 3'-CMP

The primary route for the formation of 3'-CMP is through the action of ribonucleases (RNases) on RNA, which can proceed via a cytidine 2',3'-cyclic monophosphate intermediate. This cyclic intermediate is then hydrolyzed to yield a mixture of 2'-CMP and 3'-CMP.

Degradation of 3'-CMP

Once formed, 3'-CMP can be dephosphorylated by 3'-nucleotidases to yield cytidine.[2] Cytidine can then be further metabolized through salvage pathways to re-enter the nucleotide pool or be catabolized.

Visualization of the 3'-CMP Metabolic Pathway

Experimental Protocols for Quantification of Intracellular 3'-CMP

The accurate quantification of intracellular 3'-CMP requires sensitive and specific analytical methods. The following protocols are generalized from established techniques for intracellular nucleotide analysis and can be adapted for 3'-CMP.

General Experimental Workflow

The overall workflow for the quantification of intracellular 3'-CMP involves cell harvesting, extraction of nucleotides, and subsequent analysis by chromatographic or mass spectrometry-based methods.

Detailed Methodologies

This protocol is a robust method for the extraction of nucleotides from cultured cells.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Harvest cells by scraping or trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and record the wet weight of the cell pellet if desired.

-

-

Extraction:

-

Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the cell pellet.

-

Vortex vigorously for 30 seconds to lyse the cells.

-

Incubate on ice for 15 minutes, with intermittent vortexing.

-

-

Neutralization and Clarification:

-

Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Neutralize the extract by adding a calculated amount of 2 M KOH or K₂CO₃. Monitor the pH until it reaches 6.5-7.0.

-

Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the precipitate.

-

The resulting supernatant contains the intracellular nucleotides and is ready for analysis.

-

HPLC with UV or photodiode array (PDA) detection is a common method for separating and quantifying nucleotides.

-

Chromatographic System: A standard HPLC system equipped with a UV/PDA detector is required.

-

Column: A C18 reversed-phase column is typically used for nucleotide separation.

-

Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in a phosphate buffer (pH ~6.5) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is commonly employed.

-

Detection: Cytidine and its derivatives have a characteristic UV absorbance maximum at approximately 271-280 nm.

-

Quantification: A standard curve is generated using known concentrations of a pure 3'-CMP standard. The concentration in the cell extracts is then determined by comparing the peak area of the analyte to the standard curve.

LC-MS offers higher sensitivity and specificity for nucleotide analysis.[3][4][5]

-

Chromatography: Similar to HPLC, a reversed-phase or HILIC column can be used for separation.

-

Mass Spectrometry: A mass spectrometer operating in negative ion mode is typically used for the detection of phosphorylated nucleotides.

-

Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification of the parent and fragment ions of 3'-CMP.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 3'-CMP) is highly recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.

Role in Cellular Signaling

While the roles of 3',5'-cyclic CMP and 2',3'-cyclic CMP in signaling have been investigated, the direct signaling functions of free 3'-CMP are not well-established.[6][7][8][9] It is plausible that fluctuations in 3'-CMP levels, as a consequence of RNA degradation, could serve as an indicator of cellular stress or altered metabolic states. Further research is needed to explore potential 3'-CMP binding proteins and downstream signaling events.

Conclusion

The intracellular concentration of free this compound is a parameter that is not yet well-defined in the scientific literature. However, robust analytical methods are available for its quantification, which will be instrumental in future studies to determine its concentration in various biological systems and under different physiological and pathological conditions. A deeper understanding of 3'-CMP metabolism and concentration will undoubtedly shed more light on its cellular roles and its potential as a diagnostic or therapeutic target.

References

- 1. Enzyme immunoassay for cytidine 3',5'-cyclic monophosphate (cyclic CMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Mass spectrometry in the quantitative analysis of therapeutic intracellular nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Metabolism, Signaling, and Physiological Effects of 2’,3’-Cyclic Nucleotide Monophosphates in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytidine 3',5'-cyclic monophosphate: a third cyclic nucleotide intracellular mediator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Cytidine 3'-Monophosphate: A Putative Signaling Molecule at the Crossroads of RNA Metabolism and Cellular Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine (B196190) 3'-monophosphate (3'-CMP), a ribonucleotide primarily known as a product of RNA degradation and cyclic cytidine monophosphate (cCMP) metabolism, is emerging as a molecule of interest with potential, yet largely unexplored, signaling capabilities. While its isomer, cytidine 3',5'-cyclic monophosphate (cCMP), has been more definitively implicated in intracellular signaling, the direct biological effects of 3'-CMP remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of 3'-CMP, focusing on its metabolic context, the enzymatic pathways that govern its concentration, and the speculative evidence suggesting a role in cellular signaling. We will delve into the established signaling pathways of the closely related cCMP to provide a framework for future research into the potential signaling functions of 3'-CMP. This whitepaper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore this nascent field, including detailed experimental considerations and a critical analysis of the existing literature.

Introduction: Beyond a Simple Metabolite

Nucleotides are fundamental to life, serving as building blocks for nucleic acids, energy currency, and critical signaling molecules. While the roles of adenosine (B11128) and guanosine-based second messengers like cAMP and cGMP are well-established, the signaling functions of pyrimidine (B1678525) nucleotides are less understood. Cytidine 3'-monophosphate (3'-CMP) is a pyrimidine ribonucleotide that is canonically viewed as an intermediate in RNA turnover. However, the dynamic regulation of its intracellular and potentially extracellular concentrations suggests that it may possess biological activities beyond its simple metabolic fate. The established signaling roles of its precursor, cCMP, further fuel the hypothesis that 3'-CMP could act as a downstream effector or a feedback regulator in novel signaling cascades.

The Metabolic Landscape of this compound

The intracellular concentration of 3'-CMP is intricately linked to the metabolism of its cyclic precursor, cCMP. The synthesis and degradation of these molecules are governed by specific enzymes, representing potential points of regulation and therapeutic intervention.

Synthesis of the Precursor: Cytidylate Cyclase

The formation of cCMP from cytidine triphosphate (CTP) is catalyzed by cytidylate cyclase. The existence and activity of this enzyme have been a subject of debate, but studies have provided evidence for its presence in various mammalian tissues.

Degradation of cCMP to 3'-CMP: cCMP Phosphodiesterase

The primary route for the formation of 3'-CMP is through the hydrolysis of the 3',5'-phosphodiester bond of cCMP by a specific phosphodiesterase (PDE). This cCMP-PDE activity has been identified and characterized in several mammalian tissues. A decrease in cCMP-PDE activity has been observed in regenerating and developing liver, suggesting that the regulation of cCMP and, consequently, 3'-CMP levels may be crucial for cell proliferation.[1]

Further Metabolism of 3'-CMP

Once formed, 3'-CMP can be further metabolized. For instance, it can be dephosphorylated to cytidine by 3'-nucleotidases.[2]

Table 1: Key Enzymes in the Metabolism of cCMP and 3'-CMP

| Enzyme | Substrate | Product(s) | Activators | Inhibitors | Tissue Distribution |

| Cytidylate Cyclase | CTP | cCMP, Pyrophosphate | Mn2+, Fe2+ | - | Mammalian tissues[3] |

| cCMP Phosphodiesterase | cCMP | 3'-CMP | Fe2+, Mn2+, Mg2+ | Theophylline, 1-methyl-3-isobutyl xanthine (B1682287) (less potent than for cAMP/cGMP PDEs) | Liver, kidney, intestine (high); skeletal muscle, cerebellum, aorta, blood cells (low)[4] |

| 3'-Nucleotidase | 3'-CMP | Cytidine, Phosphate | - | - | Widespread |

The Established Signaling Role of Cyclic CMP: A Blueprint for 3'-CMP?

While direct evidence for a signaling role of 3'-CMP is sparse, the well-documented signaling pathway of its precursor, cCMP, provides a valuable framework for hypothesizing potential mechanisms of action for 3'-CMP.

The cGMP Pathway: An Unexpected Avenue for cCMP Signaling

Research has demonstrated that cCMP can act as an intracellular messenger by unexpectedly utilizing the cGMP signal transduction pathway. The membrane-permeable analog, dibutyryl-cCMP, has been shown to induce relaxation in mouse aorta. This effect is mediated through the activation of cGMP-dependent protein kinase I (cGKI). Furthermore, cCMP-induced relaxation was absent in tissues from cGKI-knockout mice, providing strong evidence for this signaling cascade.

The signaling of cCMP via cGKI and its substrate, inositol-trisphosphate receptor-associated cGKI substrate (IRAG), also plays a role in inhibiting platelet aggregation. This suggests a broader physiological importance for the cCMP-cGKI signaling axis.

Diagram 1: The cCMP Signaling Pathway via cGKI

Caption: The signaling pathway of cCMP, which activates cGKI, leading to downstream physiological effects.

The Potential Signaling Role of 3'-CMP: A Realm of Speculation and Opportunity

The direct signaling functions of 3'-CMP are currently not well-defined. However, several lines of reasoning suggest that it may possess biological activities beyond its metabolic role.

Product Inhibition and Feedback Regulation

3'-CMP has been shown to act as an inhibitor of the RNase that produces it from cytidine 2',3'-cyclic monophosphate.[2] This product inhibition suggests a potential feedback mechanism to control its own levels and, possibly, modulate signaling pathways.

Interaction with Signaling Proteins

While no specific receptor for 3'-CMP has been identified, the possibility of it interacting with intracellular proteins to modulate their activity cannot be ruled out. The structural similarity to other signaling nucleotides suggests that it could bind to nucleotide-binding pockets of various enzymes or regulatory proteins, potentially in a competitive manner.

Extracellular Signaling Potential

Extracellular nucleotides and nucleosides are known to act as signaling molecules through purinergic and pyrimidinergic receptors. While the focus has been on ATP, ADP, UTP, and UDP, the presence of ecto-nucleotidases that can process various nucleotides raises the possibility that extracellular 3'-CMP, if present, could interact with cell surface receptors to elicit a response.

Diagram 2: Hypothetical Signaling Mechanisms of 3'-CMP

Caption: Hypothetical intracellular and extracellular signaling pathways for 3'-CMP.

Experimental Protocols and Methodologies

Investigating the potential signaling role of 3'-CMP requires a combination of biochemical, cell-based, and analytical techniques.

Synthesis and Purification of 3'-CMP

High-purity 3'-CMP is essential for biological assays. While commercially available, custom synthesis or purification from enzymatic reactions may be necessary for specific applications, such as isotopic labeling.

Assays for Cytidylate Cyclase and cCMP Phosphodiesterase Activity

Measuring the activity of the enzymes that regulate cCMP and 3'-CMP levels is crucial for understanding their regulation.

-

Cytidylate Cyclase Assay: This assay typically involves incubating tissue homogenates or purified enzyme with a labeled CTP substrate (e.g., [α-³²P]CTP or [¹⁴C]CTP). The resulting labeled cCMP is then separated from other nucleotides using chromatography (e.g., Dowex and alumina (B75360) columns) and quantified by scintillation counting.

-

cCMP Phosphodiesterase Assay: This assay follows a similar principle, using labeled cCMP as a substrate. The reaction is terminated, and the product, labeled 3'-CMP, is separated from the unreacted cCMP and quantified.

Diagram 3: Experimental Workflow for Studying 3'-CMP Signaling

Caption: A proposed experimental workflow to investigate the signaling potential of 3'-CMP.

Future Directions and Unanswered Questions

The field of 3'-CMP signaling is in its infancy, with numerous questions awaiting exploration:

-

Identification of a 3'-CMP Receptor: Does a specific receptor for 3'-CMP exist, either intracellularly or on the cell surface?

-

Direct Downstream Effectors: What are the direct molecular targets of 3'-CMP?

-

Physiological and Pathophysiological Relevance: What are the roles of 3'-CMP in normal physiology and in disease states such as cancer, inflammation, and neurological disorders?

-

Crosstalk with Other Signaling Pathways: How does potential 3'-CMP signaling interact with other well-established signaling networks?

-

Pharmacological Modulation: Can the enzymes involved in 3'-CMP metabolism be targeted for therapeutic benefit?

Conclusion

This compound stands at an intriguing intersection of RNA metabolism and cellular signaling. While its role as a metabolite is well-established, the evidence for its function as a direct signaling molecule remains largely circumstantial and awaits rigorous experimental validation. The known signaling activities of its precursor, cCMP, provide a compelling rationale for investigating the downstream effects of its metabolic product, 3'-CMP. The methodologies and conceptual frameworks outlined in this technical guide are intended to serve as a resource for researchers poised to unravel the enigmatic biological functions of this potentially important molecule. Future discoveries in this area hold the promise of revealing novel regulatory mechanisms and opening new avenues for therapeutic intervention.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. caymanchem.com [caymanchem.com]

- 3. Cytidylate cyclase activity in mouse tissues: the enzymatic conversion of cytidine 5'-triphosphate to cytidine 3',5'-cyclic monophosphate (cyclic CMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytidine 3':5'-monophosphate phosphodiesterase in mammalian tissues. Occurrence and biological involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spontaneous Hydrolysis of Cytidine 3'-Monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spontaneous hydrolysis rate of Cytidine (B196190) 3'-monophosphate (3'-CMP). Given the extreme stability of the phosphomonoester bond in aqueous solution, this document synthesizes data from closely related model compounds to establish the kinetic parameters and offers a generalized protocol for the experimental determination of such slow degradation rates.

Executive Summary

Cytidine 3'-monophosphate (3'-CMP) is a ribonucleoside monophosphate that exhibits remarkable stability against spontaneous hydrolysis under physiological conditions. The core reaction involves the cleavage of the phosphomonoester bond to yield cytidine and inorganic phosphate (B84403). Theoretical estimations and experimental data from model compounds, such as alkyl phosphate dianions, indicate that the half-life for this reaction is exceedingly long, spanning geological timescales. This inherent stability is a cornerstone of the molecular integrity of RNA building blocks. This guide presents the available kinetic data, outlines a robust experimental approach for its verification, and provides visual diagrams of the reaction and analytical workflow.

Quantitative Data on Hydrolysis Rates

The reaction is subject to specific acid and base catalysis, with a pH-independent mechanism also contributing. The overall observed pseudo-first-order rate constant (kobs) can be expressed as:

kobs = kH[H+] + kN + kOH[OH-]

where kH is the second-order rate constant for acid-catalyzed hydrolysis, kN is the first-order rate constant for neutral (spontaneous) hydrolysis, and kOH is the second-order rate constant for base-catalyzed hydrolysis.

The tables below summarize the kinetic parameters for the hydrolysis of model phosphate monoesters, which serve as the best available proxy for 3'-CMP.

Table 1: Hydrolysis Rate Constants and Half-Life for Model Phosphomonoesters at 25°C

| Compound Class | pH Condition | Rate Constant (k) | Half-Life (t1/2) |

| Alkyl Phosphate Dianion | Neutral (pH ~7) | ~2.0 x 10-20 s-1[1] | ~1.1 x 1012 years[1] |

Note: The data for alkyl phosphate dianions is the most relevant model for the 3'-CMP phosphate group at neutral to alkaline pH.

For context, the table below compares this stability to that of the phosphodiester bonds within an RNA polymer, which have a different, intramolecular cleavage mechanism.

Table 2: Comparative Hydrolysis Data for RNA Phosphodiester Bonds at 25°C

| Linkage Type | pH Condition | Rate Constant (k) | Half-Life (t1/2) | Cleavage Mechanism |

| RNA Phosphodiester Bond | Neutral (pH 6-7) | ~2.2 x 10-9 s-1 | ~10 years[2][3] | Intramolecular Transesterification |

Experimental Protocol: Determination of Hydrolysis Rate

Measuring the rate of an extremely slow reaction like the spontaneous hydrolysis of 3'-CMP requires an accelerated aging study at elevated temperatures, followed by extrapolation to standard conditions using the Arrhenius equation.

Materials

-

This compound, sodium salt (high purity)

-

Buffer solutions (e.g., phosphate, borate, citrate) covering a range of pH values (e.g., pH 3, 5, 7, 9, 11)

-

High-purity water (Milli-Q or equivalent)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Thermostatically controlled ovens or heating blocks

-

Sterile, sealed reaction vials (e.g., glass ampoules or Teflon-lined screw-cap vials)

-

Analytical standards: 3'-CMP and Cytidine

Procedure

-

Sample Preparation : Prepare stock solutions of 3'-CMP (e.g., 1 mM) in each of the desired buffer systems. Distribute the solutions into the reaction vials, ensuring no headspace if possible, and seal them securely to prevent evaporation at high temperatures.

-

Accelerated Aging : Place sets of vials for each pH condition into ovens pre-heated to several high temperatures (e.g., 80°C, 95°C, 110°C, and 125°C). Include a control set stored at 4°C.

-

Time-Point Sampling : At predetermined time intervals (e.g., 0, 1 week, 4 weeks, 12 weeks, 24 weeks), remove one vial from each temperature/pH condition for analysis. Immediately cool the vial to room temperature to quench the reaction.

-

HPLC Analysis :

-

Set up an isocratic or gradient HPLC method capable of separating 3'-CMP from its hydrolysis product, cytidine.

-

Mobile Phase Example: 50 mM potassium phosphate buffer (pH 6.0) with a small percentage of methanol.

-

Detection: Monitor the effluent at 271 nm (the approximate λmax for cytidine and 3'-CMP).

-

Quantification: Create a calibration curve for both 3'-CMP and cytidine standards. Analyze the samples from the aging study and quantify the concentration of each compound.

-

-

Data Analysis :

-

For each temperature and pH, plot the natural logarithm of the 3'-CMP concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (kobs).

-

Arrhenius Plot : For each pH, create an Arrhenius plot by graphing the natural logarithm of kobs (ln(k)) versus the inverse of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

-

Extrapolation : Extrapolate the linear fit on the Arrhenius plot to the desired temperature (e.g., 25°C = 298.15 K) to determine the rate constant under standard conditions.

-

Mandatory Visualizations

Spontaneous Hydrolysis Reaction of 3'-CMP

Caption: Chemical pathway for the spontaneous hydrolysis of 3'-CMP.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining hydrolysis rate via accelerated aging.

References

Methodological & Application

Application Notes and Protocols: Utilizing Cytidine 3'-Monophosphate in Ribonuclease A Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonuclease A (RNase A) is a well-characterized endoribonuclease that plays a crucial role in RNA metabolism and has been a model system for studying protein structure, function, and enzyme kinetics for decades. The activity of RNase A is tightly regulated, and its dysregulation is implicated in various pathological conditions. Consequently, the identification and characterization of RNase A inhibitors are of significant interest in both basic research and drug development.

Cytidine (B196190) 3'-monophosphate (3'-CMP) is a natural product of RNase A-mediated cleavage of RNA at the 3'-side of cytidine residues. Beyond its role as a product, 3'-CMP also acts as a competitive inhibitor of RNase A, binding to the active site and preventing substrate access. This property makes 3'-CMP a valuable tool for studying the enzyme's active site, for characterizing the binding of other potential inhibitors through competitive assays, and for developing novel therapeutic agents targeting RNase A.

These application notes provide detailed protocols for utilizing 3'-CMP in RNase A activity assays, including its use as a product inhibitor in kinetic studies and as a standard for competitive inhibition assays.

Data Presentation: Kinetic Parameters of RNase A and Inhibition by 3'-CMP

The following tables summarize key quantitative data for the interaction of RNase A with its substrate and the inhibitor 3'-CMP, compiled from various studies.

Table 1: Kinetic Parameters for RNase A Catalyzed Hydrolysis of cCMP

| Parameter | Value | Conditions | Reference |

| KM | 105.3 µM, 121.6 µM, 131.3 µM | 50 mM Na+ acetate (B1210297) buffer (pH 5.5), 37°C | [1] |

| kcat | 1.63 s-1, 1.56 s-1, 1.71 s-1 | 50 mM Na+ acetate buffer (pH 5.5), 37°C | [1] |

Table 2: Inhibition Constants for 3'-CMP with RNase A

| Parameter | Value | Method | Conditions | Reference |

| Kp (Inhibition Constant) | 53.2 µM | Isothermal Titration Calorimetry | 50 mM Na+ acetate buffer (pH 5.5), 37°C | [1] |

| Binding Constant (Ka) | 87 ± 8 M-1 to 1410 ± 54 M-1 | Differential Scanning Calorimetry | 0.2 M sodium acetate buffer (pH 7.0 to 5.0) | [2] |

| Binding Constant (Ka) | 328 ± 37 M-1 to 2200 ± 364 M-1 | Differential Scanning Calorimetry | 0.05 M sodium acetate buffer (pH 6.5 to 5.5) | [2] |

Experimental Protocols

Protocol 1: Determination of RNase A Activity using a Spectrophotometric Assay with Cytidine 2',3'-cyclic monophosphate (cCMP) as Substrate

This protocol describes a continuous spectrophotometric assay to measure the rate of RNase A-catalyzed hydrolysis of cytidine 2',3'-cyclic monophosphate (cCMP) to 3'-CMP. The cleavage of the 2',3'-cyclic phosphodiester bond results in an increase in absorbance at 286 nm.

Materials and Reagents:

-

Bovine Pancreatic Ribonuclease A (RNase A)

-

Cytidine 2',3'-cyclic monophosphate (cCMP)

-

Sodium Acetate Buffer (100 mM, pH 5.0)

-

Ultrapure water

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Reagents:

-

Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.0 at 25°C.

-

Prepare a stock solution of cCMP in the sodium acetate buffer. The final concentration in the assay will typically be in the range of the KM value (e.g., 100-500 µM).

-

Prepare a stock solution of RNase A in cold ultrapure water. Dilute the enzyme in the sodium acetate buffer to a final concentration suitable for the assay (e.g., 10-100 nM).

-

-

Assay Setup:

-

Set the spectrophotometer to monitor absorbance at 286 nm and maintain the temperature at 25°C or 37°C.

-

In a quartz cuvette, add the sodium acetate buffer and the cCMP substrate solution to a final volume of 1 mL.

-

Use a blank cuvette containing only the buffer and substrate to zero the spectrophotometer.

-

-

Initiate the Reaction:

-

Add a small volume of the diluted RNase A solution to the sample cuvette to initiate the reaction.

-

Mix quickly by inverting the cuvette.

-

-

Data Acquisition:

-

Immediately start recording the change in absorbance at 286 nm over time (e.g., every 15-30 seconds) for a period of 5-10 minutes. The initial rate of the reaction should be linear.

-

-

Calculation of Activity:

-

Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot (ΔA/min).

-

Calculate the enzyme activity using the Beer-Lambert law, where the change in molar extinction coefficient (Δε) for the conversion of cCMP to 3'-CMP at 286 nm and pH 5.0 is approximately 1450 M-1cm-1.

Activity (µmol/min/mg) = (ΔA/min) / (Δε * path length * [Enzyme]mg/mL)

-

Protocol 2: Determination of the Inhibitory Constant (Ki) of 3'-CMP for RNase A

This protocol utilizes the spectrophotometric assay described above to determine the inhibitory constant (Ki) of 3'-CMP for RNase A. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Materials and Reagents:

-

All materials from Protocol 1

-

Cytidine 3'-monophosphate (3'-CMP)

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of cCMP and 3'-CMP in the sodium acetate buffer. A range of cCMP concentrations bracketing the KM (e.g., 0.5x, 1x, 2x, 5x KM) and a range of 3'-CMP concentrations (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 200 µM) should be prepared.

-

-

Assay Setup and Data Acquisition:

-

Perform a series of RNase A activity assays as described in Protocol 1.

-

For each concentration of cCMP, measure the initial reaction rate in the absence and presence of each concentration of 3'-CMP.

-

-

Data Analysis:

-

Plot the initial velocity (V0) versus the substrate concentration ([cCMP]) for each inhibitor concentration.

-

To determine the Ki for competitive inhibition, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) is commonly used. For a competitive inhibitor, the lines will intersect on the y-axis.

-

The apparent KM (KM,app) for each inhibitor concentration can be determined from the x-intercept of the Lineweaver-Burk plot.

-

Plot KM,app versus the inhibitor concentration ([I]). The slope of this line will be KM/Ki. The Ki can be calculated from this relationship. Alternatively, the x-intercept of this plot gives -Ki.

-

Visualizations

RNase A Catalytic and Inhibition Pathway

References

Application Notes and Protocols for the Quantification of Cytidine 3'-monophosphate (3'-CMP) by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine (B196190) 3'-monophosphate (3'-CMP) is a ribonucleotide that plays a role in various biological processes. It is an isomer of the more commonly studied Cytidine 5'-monophosphate (5'-CMP), a fundamental building block of RNA. The accurate quantification of 3'-CMP is crucial for research in nucleotide metabolism and related fields. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of nucleotides, offering high resolution, sensitivity, and specificity.

This document provides detailed application notes and protocols for the quantification of 3'-CMP using various HPLC methods, including Reversed-Phase (RP-HPLC), Anion-Exchange (AEX-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Principle of HPLC Analysis for Nucleotides

HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For polar and charged molecules like 3'-CMP, several HPLC modes can be employed:

-

Reversed-Phase (RP-HPLC): Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the high polarity of nucleotides, ion-pairing reagents are often added to the mobile phase to enhance retention and improve peak shape.

-

Anion-Exchange Chromatography (AEX-HPLC): Employs a positively charged stationary phase that interacts with the negatively charged phosphate (B84403) groups of nucleotides. Separation is typically achieved by using a salt gradient or by varying the pH of the mobile phase.[1][2]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This technique is well-suited for the retention and separation of highly polar compounds like 3'-CMP.[3][4]

Detection is commonly performed using a UV detector, as the pyrimidine (B1678525) ring of cytidine exhibits strong absorbance at specific wavelengths (typically around 260-280 nm). For higher sensitivity and specificity, especially in complex biological matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS).

Quantitative Data Summary

While specific quantitative validation data for Cytidine 3'-monophosphate is not extensively available in the reviewed literature, the following tables summarize representative quantitative data for the closely related and more commonly analyzed Cytidine 5'-monophosphate (5'-CMP). This data provides an insight into the expected performance of various HPLC methods for mononucleotide quantification.

Table 1: Representative Quantitative Data for 5'-CMP Analysis by Anion-Exchange HPLC-UV

| Parameter | Value | Reference |

| Column | WAX-1 | [5][6] |

| Mobile Phase | Gradient of an eluent such as ammonium (B1175870) dihydrogen phosphate | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Detection | UV at 260 nm | [5][6] |

| Retention Time | ~0.723 min | [5][6] |

| Linearity Range | Not Specified | |

| Correlation Coefficient (r²) | > 0.999 | |

| LOD | Not Specified | |

| LOQ | Not Specified |

Table 2: Representative Quantitative Data for 5'-CMP Analysis by Reversed-Phase HPLC-UV/MS

| Parameter | Value | Reference |

| Column | C18, C30 | |

| Mobile Phase | Acetonitrile/Ammonium acetate (B1210297) buffer gradient | |

| Flow Rate | 0.4 mL/min | |

| Detection | UV-MS/MS | |

| Retention Time | Varies with method | |

| Linearity Range | 20 to 4000 ppb | |

| Correlation Coefficient (r²) | > 0.999 | |

| Precision (RSD%) | < 5% | |

| Accuracy/Recovery | 90.3% - 112% |

Table 3: Representative Quantitative Data for Nucleotide Analysis by HILIC-MS

| Parameter | Value | Reference |

| Column | ZIC-p-HILIC | |

| Mobile Phase | Acetonitrile/Ammonium acetate gradient | |

| Flow Rate | 0.35 mL/min | |

| Detection | MS | |

| Retention Time | Varies with method | |

| Linearity Range | Analyte dependent | |

| Correlation Coefficient (r²) | Analyte dependent | |

| LOD | Analyte dependent | |

| LOQ | Analyte dependent |

Experimental Protocols

The following are detailed protocols for the analysis of cytidine monophosphates. While these methods are often validated for 5'-CMP, they serve as an excellent starting point for the quantification of 3'-CMP, with minor modifications and validation likely required.

Protocol 1: Anion-Exchange HPLC with UV Detection

This method is highly effective for separating nucleotides based on their charge.

1. Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

Anion-exchange column (e.g., WAX-1 type).

-

Data acquisition and processing software.

-

Reagents: Ammonium dihydrogen phosphate, HPLC-grade water, pH meter.

-

3'-CMP standard.

2. Chromatographic Conditions:

-

Column: Anion-exchange column (e.g., WAX-1).

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: Ammonium dihydrogen phosphate buffer (concentration and pH to be optimized, e.g., 1 M, pH 4.0).

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over a set time (e.g., 10-15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection: UV at 272 nm.

-

Injection Volume: 10-20 µL.

3. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of 3'-CMP in HPLC-grade water (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

-

Sample Pre-treatment (for biological samples):

-

Homogenize the tissue or cell sample in a suitable buffer.

-

Precipitate proteins using an acid like perchloric acid or trichloroacetic acid.

-

Centrifuge to remove the precipitated protein.

-

Neutralize the supernatant with a suitable base (e.g., potassium hydroxide).

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

4. Analysis:

-

Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the standards and samples.

-

Construct a calibration curve by plotting the peak area of the 3'-CMP standard against its concentration.

-

Determine the concentration of 3'-CMP in the samples from the calibration curve.

Protocol 2: Reversed-Phase HPLC with UV Detection (Ion-Pairing)

This method is widely available and can be adapted for nucleotide analysis.

1. Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Data acquisition and processing software.

-

Reagents: Acetonitrile (ACN), HPLC-grade water, ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide (B78521) or similar), buffer salts (e.g., potassium phosphate).

-

3'-CMP standard.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Aqueous buffer containing an ion-pairing reagent (e.g., 10 mM potassium phosphate, 5 mM tetrabutylammonium hydroxide, pH adjusted to 7.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over a set time (e.g., 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 35 °C).

-

Detection: UV at 272 nm.

-

Injection Volume: 10-20 µL.

3. Sample Preparation:

-

Follow the same procedure for standard and sample preparation as described in Protocol 1.

4. Analysis:

-

Follow the same analysis procedure as described in Protocol 1.

Protocol 3: HILIC with MS Detection

This method is ideal for highly polar analytes and offers high sensitivity when coupled with a mass spectrometer.

1. Instrumentation and Materials:

-

LC-MS system (HPLC or UHPLC coupled to a mass spectrometer, e.g., triple quadrupole or Q-TOF).

-

HILIC column (e.g., ZIC-p-HILIC, amide-based).

-

Data acquisition and processing software.

-

Reagents: Acetonitrile (ACN), HPLC-grade water, ammonium acetate or ammonium formate.

-

3'-CMP standard and an appropriate internal standard (e.g., isotopically labeled CMP).

2. Chromatographic Conditions:

-

Column: HILIC column.

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate in water).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a high percentage of Mobile Phase B (e.g., 95%) to a lower percentage (e.g., 50%) over a set time (e.g., 10-15 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: Controlled (e.g., 40 °C).

-

Injection Volume: 2-10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Transitions: Specific precursor-to-product ion transitions for 3'-CMP and the internal standard need to be determined and optimized.

4. Sample Preparation:

-

Follow the same procedure for standard and sample preparation as described in Protocol 1, with the addition of the internal standard to all standards and samples before the final filtration step.

5. Analysis:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the standards and samples.

-

Construct a calibration curve by plotting the ratio of the peak area of 3'-CMP to the peak area of the internal standard against the concentration of the 3'-CMP standard.

-

Determine the concentration of 3'-CMP in the samples from the calibration curve.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic context of this compound, showing its formation from the hydrolysis of Cytidine 2',3'-cyclic monophosphate and its subsequent dephosphorylation to cytidine.

References

- 1. m.youtube.com [m.youtube.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry Analysis of Cytidine 3'-monophosphate (3'-CMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine (B196190) 3'-monophosphate (3'-CMP) is a ribonucleotide that plays a role in various cellular processes. As a product of RNA degradation, its concentration can be indicative of metabolic state and cellular turnover. Accurate and sensitive quantification of 3'-CMP in biological matrices is crucial for understanding its physiological and pathological relevance. This document provides detailed application notes and protocols for the analysis of 3'-CMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Physicochemical Properties of Cytidine 3'-monophosphate

A thorough understanding of the analyte's properties is fundamental for method development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₃O₈P | [1][2] |

| Molecular Weight | 323.20 g/mol | [2][3] |

| CAS Number | 84-52-6 | [1][2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | [1] |

| Precursor Ion [M-H]⁻ | m/z 322.04 | [3] |

Experimental Protocols

Sample Preparation from Cell Culture Supernatant

This protocol is designed for the extraction of 3'-CMP from cell culture media for LC-MS/MS analysis.

Materials:

-

Ice-cold methanol (B129727)

-

LC-MS grade water

-

Centrifuge capable of 14,000 rpm and 4°C

-

Microcentrifuge tubes

Procedure:

-

Collect cell culture supernatant.

-

To precipitate proteins, add 2 volumes of ice-cold methanol to 1 volume of supernatant (e.g., 200 µL of methanol to 100 µL of supernatant).

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Carefully collect the supernatant, which contains the analyte.

-

For analysis, dilute the supernatant 100-fold with LC-MS grade water containing 0.1% acetic acid.[4][5]

-

Transfer the final diluted sample to an autosampler vial for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details the instrumental parameters for the quantification of 3'-CMP. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique.

Liquid Chromatography Parameters:

| Parameter | Recommended Conditions |

| Column | HILIC Column (e.g., SeQuant ZIC-cHILIC) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 85% B; 5-15 min: 85-20% B; 15-15.1 min: 20-85% B; 15.1-20 min: 85% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters:

The analysis is typically performed in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.

| Parameter | Recommended Setting |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions for 3'-CMP:

Based on the known fragmentation of nucleoside monophosphates, the following transitions are proposed. The precursor ion is the deprotonated molecule [M-H]⁻. The most common fragmentation pathway involves the cleavage of the glycosidic bond and loss of the phosphate (B84403) group.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) (Starting Point) |

| 3'-CMP | 322.0 | 111.0 (Cytosine) | 20 |

| 3'-CMP | 322.0 | 97.0 (H₂PO₄⁻) | 25 |

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of cytidine monophosphates by LC-MS/MS. Data for the 5'-isomer is often used as a reference due to its higher prevalence in literature.

| Parameter | Expected Performance |

| Limit of Detection (LOD) | 0.05 - 10 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 - 25 ng/mL |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 85 - 115% |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for 3'-CMP analysis.

Metabolic Pathway of this compound

This compound is primarily formed during the degradation of RNA. It can then be further metabolized.

Caption: Formation of 3'-CMP from RNA degradation.[1]

References

Application Notes and Protocols for the Enzymatic Synthesis of Cytidine 3'-monophosphate (3'-CMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of Cytidine (B196190) 3'-monophosphate (3'-CMP), a crucial ribonucleotide for various research and pharmaceutical applications. The synthesis is achieved through the enzymatic hydrolysis of Cytidine 2',3'-cyclic monophosphate (cCMP) catalyzed by Ribonuclease A (RNase A). This method offers a specific and efficient route to 3'-CMP under mild reaction conditions. The protocol includes comprehensive methodologies for the enzymatic reaction, purification of the final product, and quantitative data presentation.

Introduction

Cytidine 3'-monophosphate (3'-CMP) is a ribonucleoside monophosphate that plays a significant role in various biological processes. Its synthesis is often a critical step in the development of nucleotide-based therapeutics and diagnostic tools. Enzymatic synthesis provides a highly specific and efficient alternative to chemical methods, avoiding harsh reaction conditions and the formation of undesirable byproducts. The protocol outlined below utilizes the well-characterized enzyme Ribonuclease A to hydrolyze the phosphodiester bond of Cytidine 2',3'-cyclic monophosphate, yielding the desired 3'-CMP.[1][2]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Parameter | Value | Unit | Notes |

| Substrate | Cytidine 2',3'-cyclic monophosphate (cCMP) | - | Starting material for the enzymatic reaction. |

| Enzyme | Ribonuclease A (RNase A) | - | Catalyst for the hydrolysis of cCMP. |

| Product | This compound (3'-CMP) | - | Desired final product. |

| Reaction Temperature | 37 | °C | Optimal temperature for RNase A activity. |

| Reaction pH | 7.4 | - | Maintained using Tris-HCl buffer. |

| Reaction Time | 4 - 8 | hours | Reaction progress should be monitored. |

| Substrate Concentration | 10 | mM | Initial concentration of cCMP. |

| Enzyme Concentration | 0.1 | mg/mL | Final concentration of RNase A in the reaction. |

| Expected Conversion | >90 | % | Dependent on reaction time and conditions. |

| Expected Yield | 70 - 85 | % | Post-purification yield. |

Experimental Protocols

Materials and Reagents

-

Cytidine 2',3'-cyclic monophosphate (cCMP) sodium salt (MW: 327.16 g/mol )

-

Ribonuclease A (RNase A) from bovine pancreas (lyophilized powder)

-

Tris-HCl buffer (1 M, pH 7.4)

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized (DI) water

-

Ion-exchange chromatography column (e.g., DEAE-Sephadex or similar)

-

Elution buffers for chromatography (e.g., a gradient of triethylammonium (B8662869) bicarbonate)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., isopropanol:ammonia:water)

-

UV lamp for visualization of nucleotides

-

Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the enzymatic synthesis of 3'-CMP.

Step-by-Step Protocol

1. Preparation of Reagents and Buffers

-

100 mM Tris-HCl Buffer (pH 7.4): Dilute the 1 M stock solution of Tris-HCl (pH 7.4) with deionized water to a final concentration of 100 mM. Adjust the pH to 7.4 using HCl or NaOH if necessary.

-

100 mM cCMP Stock Solution: Dissolve an appropriate amount of cCMP sodium salt in the 100 mM Tris-HCl buffer (pH 7.4) to achieve a final concentration of 100 mM.

-

1 mg/mL RNase A Stock Solution: Dissolve lyophilized RNase A in cold 100 mM Tris-HCl buffer (pH 7.4) to a final concentration of 1 mg/mL. Prepare this solution fresh before use and keep it on ice.

2. Enzymatic Reaction

-

In a sterile microcentrifuge tube, combine the following reagents to a final volume of 1 mL:

-

100 µL of 100 mM cCMP stock solution (final concentration: 10 mM)

-

100 µL of 1 mg/mL RNase A stock solution (final concentration: 0.1 mg/mL)

-

800 µL of 100 mM Tris-HCl buffer (pH 7.4)

-

-

Gently mix the reaction components by pipetting.

-

Incubate the reaction mixture at 37°C for 4-8 hours.

-

Monitor the progress of the reaction periodically (e.g., every hour after the first 2 hours) by taking a small aliquot and analyzing it by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, spot the reaction mixture alongside standards of cCMP and 3'-CMP.

3. Reaction Termination and Enzyme Removal

-

Once the reaction has reached completion (as determined by the consumption of cCMP), terminate the reaction by heating the mixture at 95°C for 5 minutes to denature and inactivate the RNase A.

-

Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the denatured protein.

-

Carefully collect the supernatant containing the product mixture.

4. Purification of 3'-CMP by Ion-Exchange Chromatography

-

Equilibrate an anion-exchange chromatography column (e.g., DEAE-Sephadex) with a low concentration starting buffer (e.g., 50 mM triethylammonium bicarbonate, pH 7.5).

-

Load the supernatant from the previous step onto the equilibrated column.

-

Wash the column with the starting buffer to remove any unbound molecules.

-

Elute the bound nucleotides using a linear gradient of an appropriate salt solution (e.g., 50 mM to 1 M triethylammonium bicarbonate, pH 7.5). Due to the presence of the negatively charged phosphate (B84403) group, 2'-CMP and 3'-CMP will bind to the column, while the unreacted cyclic CMP may have a different affinity.

-

Collect fractions and monitor the absorbance at 271 nm (the approximate maximum absorbance for cytidine derivatives) to identify the nucleotide-containing fractions.

-

Analyze the fractions containing the product peaks by TLC or HPLC to distinguish between 3'-CMP and any potential 2'-CMP byproduct, as their separation is crucial.

-

Pool the fractions containing pure 3'-CMP.

5. Product Recovery

-

Remove the volatile elution buffer (e.g., triethylammonium bicarbonate) from the pooled fractions by repeated co-evaporation with water using a rotary evaporator or by lyophilization (freeze-drying).

-

The resulting white powder is the purified this compound.

-

Determine the final yield and confirm the purity of the product using spectrophotometry and HPLC.

Signaling Pathway and Logical Relationship Diagram

Caption: Hydrolysis of cCMP to 3'-CMP by RNase A.

Conclusion

This protocol provides a reliable and detailed method for the enzymatic synthesis of this compound. The use of Ribonuclease A ensures high specificity and yield under mild conditions. The outlined purification strategy is essential for obtaining a high-purity product suitable for downstream applications in research and development. Careful monitoring of the reaction progress and precise execution of the purification steps are critical for achieving the desired outcome.

References

Application Notes and Protocols: Cytidine 3'-Monophosphate as a Substrate for 3'-Nucleotidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine (B196190) 3'-monophosphate (3'-CMP) is a ribonucleotide that plays a role in various cellular processes. Its metabolism is, in part, regulated by the activity of 3'-nucleotidases (EC 3.1.3.6), a class of enzymes that catalyze the hydrolysis of the phosphomonoester bond at the 3' position of ribonucleotides, yielding a nucleoside and inorganic phosphate. This dephosphorylation is a critical step in nucleotide salvage pathways and can influence cellular signaling cascades. Understanding the interaction between 3'-CMP and 3'-nucleotidases is essential for elucidating fundamental cellular processes and for the development of therapeutic agents that target nucleotide metabolism.

These application notes provide a comprehensive overview of 3'-CMP as a substrate for 3'-nucleotidases, including detailed experimental protocols for enzyme activity assays and a discussion of a relevant signaling pathway.

Data Presentation

While extensive research has been conducted on various nucleotidases, specific kinetic data for the interaction of 3'-nucleotidases with 3'-CMP is not widely available in the literature. The following table summarizes the available kinetic parameters for a closely related enzyme, a 5'-nucleotidase, with cytidine monophosphate (CMP) as a substrate, to provide a frame of reference. It is important to note that the kinetic properties of 3'-nucleotidases with 3'-CMP may differ significantly.

| Enzyme Source | Substrate | Km (µM) | Vmax (relative) | Reference |

| Human Placental (cytoplasmic) | CMP | 2.2 | Highest | [1] |

Note: This data is for a 5'-nucleotidase, as specific kinetic data for a 3'-nucleotidase with 3'-CMP as the primary substrate could not be readily located in the surveyed literature.

Signaling Pathway

In plants, a well-characterized signaling pathway involving a 3'-nucleotidase is the SAL1-PAP pathway, which regulates plant responses to environmental stress. This pathway, while not directly involving 3'-CMP, provides a valuable model for understanding the role of 3'-nucleotidases in signaling. The key components are 3'-phosphoadenosine 5'-phosphate (PAP), a signaling molecule that accumulates under stress conditions, and SAL1, a 3'-nucleotidase that degrades PAP to adenosine (B11128) monophosphate (AMP), thus attenuating the stress signal.[2][3][4][5][6]

Below is a diagram illustrating the core logic of this pathway, which can be conceptually adapted to understand how other 3'-nucleotidases might regulate the levels of 3'-phosphorylated signaling molecules.

References

- 1. Human placental cytoplasmic 5'-nucleotidase. Kinetic properties and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymes of nucleic acid metabolism from wheat seedlings. I. Purification and general properties of associated deoxyribonuclease, ribonuclease, and 3'-nucleotidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and properties of 3'-nucleotidase of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in 3'-nucleotidase during the germination of wheatembryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. De novo synthesis of 3'-nucleotidase in germinating wheat embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and properties of 3'-nucleotidase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterization of Cytidine 3'-monophosphate Binding to Ribonuclease A using Isothermal Titration Calorimetry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions.[1] This method allows for the determination of key thermodynamic parameters of binding, including the binding affinity (Ka), dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single label-free experiment.[2][3] This application note provides a detailed protocol for studying the interaction between Cytidine (B196190) 3'-monophosphate (3'-CMP) and Ribonuclease A (RNase A) using ITC. The binding of nucleotide inhibitors to RNase A is a classic model system for studying protein-ligand interactions. 3'-CMP, a ribonucleotide, acts as an inhibitor of RNase A.[4]

The interaction between 3'-CMP and RNase A is primarily driven by van der Waals interactions between the riboside moiety and the protein, as well as electrostatic interactions between the negatively charged phosphate (B84403) group of the inhibitor and positively charged histidine residues in the binding site.[5] Understanding the thermodynamics of this interaction is crucial for fields such as enzymology and drug design.

Data Presentation

The following table summarizes the quantitative thermodynamic data for the interaction of Cytidine 3'-monophosphate with Ribonuclease A under various experimental conditions, as determined by calorimetric methods.

| pH | Temperature (°C) | Ionic Strength (M) | Binding Constant (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Free Energy (ΔG, kcal/mol) | Stoichiometry (n) | Reference |

| 4.0 | 25 | 0.05 | - | - | - | - | Flogel & Biltonen, 1975[5] |

| 5.0 | 25 | 0.05 | - | - | - | - | Flogel & Biltonen, 1975[5] |

| 5.5 | 37 | 0.05 (Na-acetate) | 1.88 x 104 (Kp) | - | - | 1:1 | Chow et al., 2004[6] |

| 5.5 | 25 | 0.15 (K-acetate) | - | - | - | - | TA Instruments[7] |

| 7.0 | Denaturation Temp. | 0.2 (Na-acetate) | 87 ± 8 | 4.06 ± 3.11 | - | - | Schwarz, 1988[8] |

| 9.0 | 25 | 0.05 | - | - | - | - | Flogel & Biltonen, 1975[5] |

Note: The table is populated with representative data. A comprehensive study would require performing experiments under each specific condition.

Experimental Protocols

This section provides a detailed methodology for conducting an ITC experiment to characterize the binding of 3'-CMP to RNase A.

Materials and Reagents

-

Bovine Pancreatic Ribonuclease A (RNase A)

-

This compound (3'-CMP)

-

Sodium Acetate (B1210297) buffer

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Degassed, deionized water

-

Isothermal Titration Calorimeter

Sample Preparation

-

Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5. It is critical that both the protein and ligand solutions are prepared in the exact same buffer to minimize heats of dilution.[2]

-

RNase A Solution:

-

Dissolve RNase A in the 50 mM sodium acetate buffer, pH 5.5.

-

Dialyze the protein solution extensively against the same buffer to ensure a perfect buffer match.

-

Determine the final concentration of RNase A accurately using a reliable method such as UV-Vis spectrophotometry at 280 nm. A typical concentration for the sample cell is in the range of 5-50 µM.[2] For this interaction, a starting concentration of 50 µM RNase A can be used.

-

Degas the final protein solution before loading it into the ITC cell to prevent air bubbles.[2]

-

-

3'-CMP Solution:

-

Dissolve 3'-CMP in the same 50 mM sodium acetate buffer, pH 5.5, used for the RNase A solution.

-

The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule concentration in the cell.[9] A starting concentration of 1 mM 3'-CMP can be used.

-

Accurately determine the concentration of the 3'-CMP solution.

-

Degas the ligand solution before filling the injection syringe.

-

ITC Instrument Setup and Titration

-

Instrument Power-On and Cleaning: Ensure the ITC instrument is powered on and the sample and reference cells are thoroughly cleaned with deionized water and then with the experimental buffer.

-

Equilibration: Set the experimental temperature to 25°C and allow the system to equilibrate until a stable baseline is achieved.

-

Loading the Sample Cell: Carefully load the RNase A solution (approximately 200-300 µL, depending on the instrument) into the sample cell, avoiding the introduction of air bubbles.

-

Loading the Reference Cell: Fill the reference cell with deionized water or the experimental buffer.

-

Filling the Injection Syringe: Fill the injection syringe with the 3'-CMP solution (approximately 40-100 µL, depending on the instrument), ensuring no air bubbles are present.

-

Titration Parameters:

-

Number of injections: 20-30

-

Injection volume: 1-2 µL per injection for the initial injections, followed by larger volumes (e.g., 5-10 µL) for the subsequent injections. This allows for a better definition of the binding curve.

-

Spacing between injections: 120-180 seconds to allow the signal to return to the baseline.

-

Stirring speed: 750-1000 RPM.

-

-

Initiating the Experiment: Insert the syringe into the sample cell and allow for further equilibration before starting the titration.

-

Control Experiment: Perform a control titration by injecting the 3'-CMP solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the main experimental data during analysis.

Data Analysis

-

Integration of Raw Data: The raw ITC data consists of a series of heat-flow peaks corresponding to each injection. Integrate the area under each peak to determine the heat change per injection.

-

Correction for Heat of Dilution: Subtract the heat of dilution obtained from the control experiment from the integrated heat of each injection.

-

Plotting the Binding Isotherm: Plot the corrected heat per injection against the molar ratio of ligand (3'-CMP) to macromolecule (RNase A).

-

Fitting the Data: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This fitting will yield the thermodynamic parameters: stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).

-

Calculation of Other Thermodynamic Parameters: The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following equations:

-

ΔG = -RT * ln(Ka)

-

ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature in Kelvin.

-